molecular formula C4H7NOS B2746891 1-Isocyanato-2-(methylsulfanyl)ethane CAS No. 37441-16-0

1-Isocyanato-2-(methylsulfanyl)ethane

Cat. No.: B2746891
CAS No.: 37441-16-0
M. Wt: 117.17
InChI Key: AAEBLLZFCQTPAW-UHFFFAOYSA-N
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Description

1-Isocyanato-2-(methylsulfanyl)ethane is an organic compound with the molecular formula C₄H₇NOS and a molecular weight of 117.17 g/mol . This compound is characterized by the presence of an isocyanate group (-NCO) and a methylsulfanyl group (-SCH₃) attached to an ethane backbone. It is primarily used in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 1-Isocyanato-2-(methylsulfanyl)ethane typically involves the reaction of 2-(methylsulfanyl)ethanol with phosgene or a phosgene equivalent under controlled conditions . The reaction proceeds as follows:

    Reaction with Phosgene:

      Reagents: 2-(methylsulfanyl)ethanol, phosgene

      Conditions: Anhydrous conditions, typically in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.

      :

      Reaction: HSCH2CH2OH+COCl2HSCH2CH2NCO+2HCl\text{HSCH}_2\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{HSCH}_2\text{CH}_2\text{NCO} + 2\text{HCl} HSCH2​CH2​OH+COCl2​→HSCH2​CH2​NCO+2HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.

Chemical Reactions Analysis

1-Isocyanato-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent.

      Products: Oxidation of the methylsulfanyl group to form sulfoxides or sulfones.

  • Substitution

      Reagents: Nucleophiles such as amines or alcohols.

      Conditions: Mild to moderate temperatures, often in the presence of a catalyst.

      Products: Formation of urea derivatives or carbamates.

  • Addition

      Reagents: Compounds containing active hydrogen atoms, such as water or alcohols.

      Conditions: Ambient to elevated temperatures.

      Products: Formation of carbamic acid derivatives.

Scientific Research Applications

1-Isocyanato-2-(methylsulfanyl)ethane has diverse applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
    • Employed in the synthesis of polymers and resins.
  • Biology

    • Utilized in the modification of biomolecules, such as proteins and peptides, through isocyanate chemistry.
  • Medicine

    • Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
  • Industry

    • Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Isocyanato-2-(methylsulfanyl)ethane involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. This reactivity is exploited in various chemical synthesis processes to introduce functional groups into target molecules.

Comparison with Similar Compounds

1-Isocyanato-2-(methylsulfanyl)ethane can be compared with other isocyanate-containing compounds, such as:

  • Phenyl isocyanate

    • Contains a phenyl group instead of a methylsulfanyl group.
    • Used in the synthesis of aromatic urea derivatives.
  • Methyl isocyanate

    • Contains a methyl group instead of a methylsulfanyl group.
    • Known for its use in the production of pesticides and as an intermediate in organic synthesis.
  • Ethyl isocyanate

    • Contains an ethyl group instead of a methylsulfanyl group.
    • Utilized in the synthesis of various organic compounds.

The uniqueness of this compound lies in the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other isocyanates.

Properties

IUPAC Name

1-isocyanato-2-methylsulfanylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c1-7-3-2-5-4-6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEBLLZFCQTPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37441-16-0
Record name 1-isocyanato-2-(methylsulfanyl)ethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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